molecular formula C16H19N3O5S2 B2642822 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide CAS No. 941934-30-1

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2642822
CAS No.: 941934-30-1
M. Wt: 397.46
InChI Key: AHEBCXPFZSDWPI-UHFFFAOYSA-N
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Description

N-(2-Morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a morpholine ring, a thiophene moiety, and a nitro-substituted benzene sulfonamide group. The nitro group at the 2-position of the benzene ring likely influences electronic properties, affecting reactivity and binding affinity in biological systems.

This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods used for structurally related sulfonamides (e.g., GP1 protocols for N-(phenylsulfonyl) derivatives ).

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c20-19(21)13-4-1-2-6-16(13)26(22,23)17-12-14(15-5-3-11-25-15)18-7-9-24-10-8-18/h1-6,11,14,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEBCXPFZSDWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholino Intermediate: The initial step involves the reaction of morpholine with an appropriate alkylating agent to form the morpholino intermediate.

    Introduction of the Thiophene Group: The morpholino intermediate is then reacted with a thiophene derivative under specific conditions to introduce the thiophene group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a nitrobenzenesulfonyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Biological Applications

1. Anticancer Activity:
Research indicates that N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its efficacy against KB and vincristine-resistant KB/VCR cell lines, suggesting potential use as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundKB5.4
This compoundKB/VCR8.7

2. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, thus offering a potential avenue for developing new antibacterial agents.

Case Studies

Case Study 1: Anticancer Efficacy
In a clinical trial setting, this compound was administered to patients with advanced solid tumors resistant to conventional therapies. The study aimed to assess its safety profile and preliminary efficacy. The results indicated a partial response in several patients, highlighting its potential as a treatment option for resistant cancers .

Case Study 2: Antimicrobial Action
A laboratory study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, suggesting that this compound could be developed into an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine and thiophene groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide with structurally or functionally related sulfonamides and heterocyclic derivatives:

Compound Key Structural Features Molecular Weight (g/mol) Notable Properties Synthesis & Applications
This compound Morpholine, thiophene, nitrobenzenesulfonamide ~409.4 (estimated) High polarity (due to nitro and sulfonamide groups); potential CNS activity Likely synthesized via sulfonylation of a morpholine-thiophene ethylamine precursor .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholine, thiazole, chlorophenyl 353.85 Antiproliferative activity (common in thiazole derivatives); moderate solubility Prepared via amide coupling; 95% purity achieved .
N-(Phenylsulfonyl)-N-(2-((2,2,6,6-TMP)oxy)-2-(p-tolyl)ethyl)benzenesulfonamide Piperidinyloxy, dual sulfonamide, p-tolyl group ~600 (estimated) High molecular weight; steric hindrance may limit membrane permeability Synthesized via radical-mediated GP1 method; 66–75% yields .
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-THN-2-amine Dual thiophene-ethoxy, tetrahydronaphthalene ~454.5 Enhanced aromatic interactions; potential serotonin receptor modulation Multi-step synthesis involving etherification and alkylation .
N-(2-Methylphenyl)-2-nitrobenzenesulfonamide Nitrobenzenesulfonamide, methylphenyl 292.3 Crystalline solid; resolved via X-ray diffraction Direct sulfonylation of 2-methylaniline; structural simplicity aids in crystallography .

Key Observations:

Structural Complexity vs. Bioactivity: The target compound’s morpholine-thiophene-ethyl backbone may offer better solubility than bulkier analogs like the dual sulfonamide in . However, its nitro group could reduce metabolic stability compared to halogenated derivatives (e.g., the chloro-thiazole in ).

Synthetic Challenges :

  • The GP1 method used for similar sulfonamides achieves moderate yields (66–75%), but the nitro group in the target compound may necessitate optimized reaction conditions to avoid side reactions.

Crystallographic Analysis :

  • While simpler sulfonamides like N-(2-methylphenyl)-2-nitrobenzenesulfonamide are easily crystallized , the morpholine and thiophene groups in the target compound could introduce conformational flexibility, complicating crystallography. Tools like Mercury would be critical for visualizing packing motifs.

Biological Potential: Morpholine derivatives are often explored for CNS activity, while thiophene sulfonamides show promise in anticancer and antimicrobial research. The combination in the target compound merits further in vitro screening.

Biological Activity

N-(2-Morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a morpholine ring, a thiophene moiety, and a nitrobenzenesulfonamide group. The synthesis typically involves multiple steps:

  • Preparation of Intermediate : Starting with 2-(thiophen-2-yl)ethylamine.
  • Formation of Morpholine Derivative : Reacting the intermediate with morpholine.
  • Final Sulfonation : Using 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.

The biological activity of this compound can be attributed to the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cell death in microorganisms .

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit significant antimicrobial activity against various pathogens, including bacteria and parasites. The nitro moiety is known to trigger redox reactions that lead to microbial toxicity . For instance, studies have shown effectiveness against Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamideNitrobenzenesulfonamide groupAntimicrobial, anti-inflammatory
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-naphthalene-1-sulfonamideNaphthalene moietyPotentially similar but less studied
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-acetamideLacks sulfonamide groupReduced biological activity

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that derivatives of sulfonamides exhibit anticancer properties through apoptosis induction in cancer cells. The presence of the nitro group enhances this effect by generating ROS .
  • Anti-inflammatory Effects : Research has shown that sulfonamide hybrids can reduce inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases .
  • Pharmacological Profiles : Recent reviews indicate that sulfonamides are being explored as hybrid compounds with enhanced pharmacological profiles, combining multiple active moieties for improved efficacy against resistant strains .

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